Nuclear Receptor Selectivity: >1000-Fold Discrimination Over RORα and RORβ Subtypes
Quinazolinedione derivative 1 (compound 1) demonstrates >1000-fold selectivity for RORγt over the closely related isoforms RORα and RORβ in a cell-based counter-screen panel. Additionally, it exhibits >258-fold selectivity over twelve other nuclear receptors (AR, ER-α, ER-β, FXR, GR, MR, PPAR-γ, RAR-α, RAR-β, RAR-γ, RXR-α, and RXR-β) in agonist and antagonist mode reporter gene assays [1]. In contrast, the first-generation RORγt tool compound SR1001 shows only approximately 10- to 30-fold selectivity over RORα in published TR-FRET binding data [2]. This level of selectivity is critical for interpreting cellular phenotype data and minimizing confounding from other nuclear receptor pathways.
| Evidence Dimension | Selectivity window over RORα/RORβ isoforms |
|---|---|
| Target Compound Data | >1000-fold selectivity over RORα and RORβ; >258-fold over 12 nuclear receptors |
| Comparator Or Baseline | SR1001: ~10–30-fold selectivity over RORα (TR-FRET binding assay) |
| Quantified Difference | ≥33-fold improvement in selectivity margin vs. SR1001 |
| Conditions | Cell-based reporter gene counter-screen panel (Jurkat cells); comparator data from TR-FRET binding assay (cross-study caveat) |
Why This Matters
Procuring a compound with insufficient selectivity risks false-positive hits in phenotypic screens and confounds target validation studies; derivative 1's >1000-fold window substantially reduces this risk.
- [1] Fukase Y, Sato A, Tomata Y, et al. Identification of novel quinazolinedione derivatives as RORγt inverse agonist. Bioorg Med Chem. 2018;26(3):721-736. doi:10.1016/j.bmc.2017.12.039 View Source
- [2] Solt LA, Kumar N, Nuhant P, et al. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature. 2011;472(7344):491-494. doi:10.1038/nature10075 View Source
